molecular formula C24H22FNO B12350305 [1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl-2,4,5,6,7-d5]-1-naphthalenyl-methanone CAS No. 2748464-24-4

[1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl-2,4,5,6,7-d5]-1-naphthalenyl-methanone

Cat. No.: B12350305
CAS No.: 2748464-24-4
M. Wt: 364.5 g/mol
InChI Key: ALQFAGFPQCBPED-QWWVLHFXSA-N
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Description

[1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl-2,4,5,6,7-d5]-1-naphthalenyl-methanone: is a synthetic compound with a complex molecular structure It is characterized by the presence of an indole core, a morpholine ring, and a deuterated naphthalenyl methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl-2,4,5,6,7-d5]-1-naphthalenyl-methanone typically involves multiple steps, starting with the preparation of the indole core. The indole is then functionalized with a morpholine ring through a series of reactions, including alkylation and cyclization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its desired form .

Chemical Reactions Analysis

Types of Reactions

[1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl-2,4,5,6,7-d5]-1-naphthalenyl-methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperature, pressure, and pH to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

[1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl-2,4,5,6,7-d5]-1-naphthalenyl-methanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of [1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl-2,4,5,6,7-d5]-1-naphthalenyl-methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets [1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl-2,4,5,6,7-d5]-1-naphthalenyl-methanone apart is its unique combination of an indole core, morpholine ring, and deuterated naphthalenyl methanone group.

Properties

CAS No.

2748464-24-4

Molecular Formula

C24H22FNO

Molecular Weight

364.5 g/mol

IUPAC Name

naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(5-fluoropentyl)indol-3-yl]methanone

InChI

InChI=1S/C24H22FNO/c25-15-6-1-7-16-26-17-22(20-12-4-5-14-23(20)26)24(27)21-13-8-10-18-9-2-3-11-19(18)21/h2-5,8-14,17H,1,6-7,15-16H2/i4D,5D,12D,14D,17D

InChI Key

ALQFAGFPQCBPED-QWWVLHFXSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCCCF)[2H])C(=O)C3=CC=CC4=CC=CC=C43)[2H])[2H]

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCCF

Origin of Product

United States

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